molecular formula C25H40Cl2N2O2 B2664382 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 467236-58-4

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2664382
CAS No.: 467236-58-4
M. Wt: 471.51
InChI Key: XSDGOHALRXSIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to as Compound A) is a dihydrochloride salt featuring a propan-2-ol backbone bridging an adamantane-ethoxy group and a 4-phenylpiperazine moiety. The dihydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O2.2ClH/c28-24(18-26-7-9-27(10-8-26)23-4-2-1-3-5-23)19-29-11-6-25-15-20-12-21(16-25)14-22(13-20)17-25;;/h1-5,20-22,24,28H,6-19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDGOHALRXSIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps. The starting materials are typically adamantane derivatives and phenylpiperazines. The reaction usually proceeds through a series of steps including alkylation, etherification, and hydrochloride formation. Precise reaction conditions, such as temperature, pH, and solvent selection, play crucial roles in the yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound might involve continuous flow reactors to enhance efficiency and scalability. Optimized conditions ensure the economic viability of the process while maintaining high-quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Where the adamantane or piperazine ring may be oxidized to introduce additional functional groups.

  • Reduction: Which can modify the existing substituents.

  • Substitution: Allowing for the exchange of groups on the aromatic ring or the nitrogen of the piperazine.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed: The major products formed depend on the type of reaction. Oxidation might yield alcohols or ketones, reduction could lead to the formation of primary or secondary amines, and substitution could introduce halogens or other functional groups into the structure.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(2-((3R,5R,7R)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is C26H42Cl2N2O2C_{26}H_{42}Cl_{2}N_{2}O_{2} with a molecular weight of approximately 485.53 g/mol. The compound features:

  • Adamantane Core : Known for its rigid structure, enhancing stability and lipophilicity.
  • Piperazine Ring : Contributes to the biological activity and pharmacological properties of the compound.

Antidepressant Activity

Research indicates that compounds featuring piperazine derivatives exhibit antidepressant properties. A study involving similar piperazine compounds demonstrated their efficacy in inhibiting serotonin reuptake, suggesting potential use in treating depression and anxiety disorders . The presence of the adamantane structure may enhance these effects due to improved blood-brain barrier penetration.

Antiviral Properties

The adamantane core is associated with antiviral activities, particularly against influenza viruses. Compounds like rimantadine and amantadine have shown effectiveness in inhibiting viral replication. The structural similarity of this compound suggests it may possess similar antiviral properties.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored through its interaction with NMDA receptors. Similar compounds have been shown to modulate excitatory neurotransmission, which could be beneficial in conditions such as Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantInhibition of serotonin reuptake
AntiviralInhibition of viral replication
NeuroprotectiveModulation of NMDA receptor activity

Study on Antidepressant Efficacy

A recent study investigated a series of piperazine derivatives similar to 1-(2-((3R,5R,7R)-Adamantan-1-yl)ethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride. Results indicated significant reductions in depression-like behaviors in animal models when administered at varying doses .

Research on Antiviral Activity

Another study focused on the antiviral properties of adamantane derivatives against influenza A virus. The findings suggested that modifications to the adamantane structure could enhance antiviral potency, supporting further investigation into compounds like 1-(2-((3R,5R,7R)-Adamantan-1-yl)ethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride as potential therapeutic agents.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets and pathways, including binding to receptors or enzymes in biological systems. The adamantane moiety contributes to its lipophilicity, facilitating membrane permeability, while the piperazine ring may interact with specific proteins or receptors.

Comparison with Similar Compounds

Core Structural Variations

Compound Core Structure Key Substituents Pharmacological Notes
Compound A Propan-2-ol linker Adamantan-1-yl ethoxy, 4-phenylpiperazine, dihydrochloride Enhanced solubility; potential CNS/chemo agent
1,2,4-triazole-thione Adamantane, 4-phenylpiperazine, fluorobenzylidene Chemotherapeutic candidate; π-π stacking
(16a) Urea linker Adamantane, 4-methylpiperazine, phenoxy Improved metabolic stability via urea
1,2,4-triazole-thione Adamantane, 4-ethylpiperazine, hydroxybenzylidene Stabilized via O—H⋯N hydrogen bonds
Propan-2-ol linker Adamantane ethoxy, 4-(4-methoxyphenyl)piperazine, dihydrochloride Higher logP (4.66); methoxy enhances lipophilicity

Key Observations :

  • Linker Type : Propan-2-ol (Compound A) and triazole () linkers influence molecular flexibility. Rigid triazoles may enhance target binding, while flexible propan-2-ol could improve tissue penetration.
  • Piperazine Substitution : 4-Phenyl (Compound A) vs. 4-ethyl () or 4-methyl () groups modulate receptor selectivity. Phenyl groups often enhance affinity for serotonin/dopamine receptors .
  • Salt Form : Dihydrochloride salts (Compound A, ) exhibit higher solubility than free bases ().

Physicochemical Properties

Property Compound A
Molecular Weight ~505 g/mol (estimated) 509.61 g/mol 466.59 g/mol 501.54 g/mol
logP ~4.5 (estimated) ~5.1 ~3.8 4.66
Hydrogen Bond Acceptors 4 6 5 4
Polar Surface Area ~40 Ų ~70 Ų ~60 Ų 39.78 Ų

Implications :

  • logP : Compound A’s moderate lipophilicity balances membrane permeability and solubility. ’s higher logP (4.66) suggests better blood-brain barrier penetration.
  • Polar Surface Area : Lower values (e.g., ) correlate with improved oral bioavailability.

Biological Activity

The compound 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride , also known by its CAS number 1216577-64-8 , is a synthetic derivative that combines adamantane and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent.

Molecular Characteristics

PropertyValue
Molecular Formula C20H36Cl2N2O2
Molecular Weight 485.53 g/mol
CAS Number 1216577-64-8

The structure features an adamantane backbone, which is known for its unique three-dimensional conformation, enhancing its interaction with biological targets. The piperazine ring is known for its versatility in drug design, contributing to the compound's pharmacological profile.

Research indicates that compounds containing both adamantane and piperazine structures exhibit diverse biological activities. The adamantane moiety has been associated with anti-viral properties, while piperazine derivatives have shown promise as inhibitors of various enzymes, including acetylcholinesterase and soluble epoxide hydrolase (sEH) .

Pharmacological Effects

  • Neuropharmacological Activity :
    • Compounds similar to the one have been studied for their effects on neurotransmitter systems. For instance, piperazine derivatives have been shown to inhibit acetylcholinesterase, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
    • The adamantane structure has been linked to dopaminergic activity, suggesting potential applications in treating neurological disorders such as Parkinson's disease.
  • Inhibition Studies :
    • A systematic study of adamantyl ureas demonstrated that modifications at the bridgehead positions can significantly affect their potency against sEH. For example, introducing methyl groups increased inhibitory activity against human sEH while decreasing it against murine sEH .

Case Studies

  • Effectiveness Against Alzheimer's Disease :
    • A study involving various piperazine derivatives highlighted their potential as acetylcholinesterase inhibitors, which are crucial for managing Alzheimer's symptoms . The structural modifications of these compounds were shown to enhance their binding affinity and selectivity.
  • Antiviral Properties :
    • Adamantane derivatives have been extensively researched for their antiviral properties, particularly against influenza viruses. The introduction of the piperazine moiety may enhance this activity by improving solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.